1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

COX inhibition anti-inflammatory structure-activity relationship

This 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid features a partially saturated indazole core that delivers distinct lipophilicity and conformational flexibility versus fully aromatic analogs. The 3-carboxylic acid handle enables direct amide conjugation for probe synthesis, while the 1-phenyl group critically modulates receptor binding and metabolic stability. Generic substitution is not advisable due to positional isomerism sensitivities. Ideal for scaffold-hopping drug discovery, SAR exploration, and synthetic methodology development. Available in research quantities at ≥95% purity.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 32275-63-1
Cat. No. B1365574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
CAS32275-63-1
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
InChIKeyRTQVNHMXVLFXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32275-63-1) as a Specialized Heterocyclic Scaffold for Drug Discovery and Chemical Biology


1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32275-63-1) is a heterocyclic compound belonging to the tetrahydroindazole family [1]. This compound features a partially saturated indazole core, which confers distinct physicochemical properties compared to its fully aromatic analog, including altered lipophilicity and conformational flexibility . It is primarily utilized as a research chemical and as a versatile building block or intermediate in medicinal chemistry programs due to its carboxylic acid handle, which facilitates further derivatization .

Why 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Cannot Be Replaced by Common Tetrahydroindazole Analogs in Research


Generic substitution among tetrahydroindazole analogs is not advisable due to significant differences in positional isomerism and substitution patterns that dictate biological activity and physicochemical behavior. For example, the position of the carboxylic acid group (e.g., at the 3-position vs. the 5-position) on the indazole core is known to critically impact the potency and selectivity of the molecule [1]. Furthermore, the presence of the 1-phenyl group in the target compound, as opposed to a 2-aryl or unsubstituted variant, can dramatically alter receptor binding affinity and metabolic stability. These structural nuances mean that even closely related in-class compounds cannot be simply interchanged without expecting substantial deviations in experimental outcomes, including potency, solubility, and downstream synthetic feasibility.

Quantitative Differentiation of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid from Analogs


COX-1 Inhibitory Activity: A Quantitative Comparison with a 3-Aryl Analog

Direct head-to-head quantitative data for the target compound against cyclooxygenase (COX) enzymes is not available in primary literature. However, a cross-study comparison with a structurally very similar 3-aryl analog provides a key benchmark. The analog 3-(4-chlorophenyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole, which differs only by a 3-(4-chlorophenyl) substituent versus the 3-carboxylic acid in the target, exhibits weak activity against COX-1. This data establishes a quantitative baseline for the scaffold's activity and underscores how the specific 3-carboxylic acid moiety in the target compound is expected to confer different pharmacological properties [1]. The target compound is anecdotally associated with COX-2 inhibition, suggesting a shift in selectivity profile .

COX inhibition anti-inflammatory structure-activity relationship

Synthesis Yield: A Benchmark from a 2011 Patent for Scalability Assessment

A patent from 2011 details a specific, three-step synthetic route for this compound, starting from chloral hydrate and phenylhydrazine. The reported yield for this synthesis is between 25% and 43% . This information is crucial for procurement as it provides a quantitative benchmark for the compound's cost and accessibility. The moderate yield suggests that while the synthesis is established, there is room for process optimization. This contrasts with the synthesis of simpler analogs, such as the unsubstituted 1H-indazole-3-carboxylic acid, for which more efficient, high-yielding methods have been published [1].

chemical synthesis process chemistry yield optimization

Targeted Application Scenarios for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry: Scaffold Hopping and Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for scaffold hopping from fully aromatic indazole-3-carboxylic acids in drug discovery programs. Its partially saturated tetrahydroindazole core offers a distinct chemical space, potentially leading to improved physicochemical properties like solubility or target engagement, as indicated by its unique structure . The quantitative benchmark of weak COX-1 inhibition by a close 3-aryl analog [1] suggests the 3-carboxylic acid of the target compound is a key driver of a different biological profile, making it valuable for exploring novel structure-activity relationships (SAR) in anti-inflammatory or other target-based projects.

Chemical Biology: Functional Probe Development for COX or Other Carboxylic Acid-Binding Targets

Based on class-level inferences of COX-2 inhibition for indazole-3-carboxylic acid derivatives , this compound serves as a versatile starting point for synthesizing activity-based probes or affinity reagents. Its carboxylic acid group allows for straightforward conjugation to fluorophores, biotin, or solid supports via amide bond formation. This enables the creation of custom tools for target identification, competitive binding assays, or pull-down experiments to investigate protein targets within the COX pathway or other carboxylic acid-recognizing enzymes.

Process Chemistry: Method Development and Optimization

The established but moderate-yielding synthesis (25-43%) from a 2011 patent presents a clear opportunity for process research and development. This compound is a suitable model substrate for testing novel synthetic methodologies aimed at improving the efficiency of tetrahydroindazole formation, such as new cyclization strategies, alternative catalysts, or flow chemistry approaches. Its commercial availability in research quantities allows for direct comparison and validation of new methods against the documented benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.